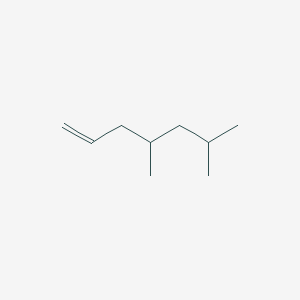

4,6-Dimethyl-1-heptene

Description

Significance of Branched Olefins in Organic Synthesis and Industrial Chemistry

Branched alkenes, also known as branched olefins, represent a crucial class of hydrocarbons in the landscape of modern chemistry. Their nonlinear structure, containing at least one carbon-carbon double bond, imparts unique physical and chemical properties that distinguish them from their linear counterparts. nih.govacs.org These properties, such as lower boiling points and varied viscosities, make them highly reactive and valuable in a multitude of industrial applications. nih.gov

One of the most significant industrial roles of branched alkenes is as monomers and comonomers in the production of polymers. spectroscopyonline.com The incorporation of branched olefins into a polymer chain can significantly influence the final material's properties, such as its density, crystallinity, and mechanical behavior. For instance, branched α-olefins are used to produce copolymers with excellent thermal, optical, and electrical properties. researchgate.net A notable example is poly(4-methyl-1-pentene) (PMP), an engineering plastic valued for its outstanding insulating properties. researchgate.net Furthermore, the use of comonomers like 1-heptene (B165124) in the synthesis of poly(propylene) terpolymers allows for the precise modulation of the material's crystalline structure and rheological response. csic.es

Beyond polymerization, branched alkenes are vital intermediates in the synthesis of a wide array of chemicals. spectroscopyonline.com They are precursors for producing plasticizers, solvents, and detergents. ontosight.aiacs.org The hydroformylation of olefins, a process that adds a formyl group (CHO) and a hydrogen atom across the double bond, is a major industrial route to produce aldehydes, which are subsequently converted into alcohols for use in plasticizers and surfactants. acs.org The reactivity of the double bond also allows for a variety of addition reactions, making branched alkenes versatile building blocks in complex organic synthesis. The cracking of larger hydrocarbons to produce valuable smaller olefins like ethylene (B1197577) and propylene (B89431) is a cornerstone of the petrochemical industry, and understanding the reactivity of branched structures is key to optimizing these processes. acs.orgsioc-journal.cn

Structural Representation and Academic Nomenclature of 4,6-Dimethyl-1-heptene

This compound is an acyclic, branched mono-ene. Its chemical structure consists of a seven-carbon chain (heptene) with a double bond located at the first carbon position (C1), making it a terminal alkene or α-olefin. The branching arises from two methyl groups (–CH₃) attached to the fourth and sixth carbon atoms of the heptene (B3026448) backbone.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4,6-dimethylhept-1-ene . The name is derived by identifying the longest carbon chain containing the double bond (heptene), numbering the chain to give the double bond the lowest possible number (position 1), and then identifying and numbering the methyl substituents at positions 4 and 6. nist.gov

The presence of the C=C double bond makes the molecule more reactive than its alkane analogue, 4,6-dimethylheptane. Spectroscopic methods are essential for identifying and characterizing such structures. In infrared (IR) spectroscopy, the C=C stretching vibration and the C-H vibrations associated with the terminal =CH₂ group are characteristic. almerja.comlibretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of each atom. wikipedia.org

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| CAS Registry Number | 7379-69-3 nist.gov |

| Structure | A seven-carbon chain with a terminal double bond and methyl groups at C4 and C6. |

| IUPAC Name | 4,6-dimethylhept-1-ene |

| Synonyms | 1-Heptene, 4,6-dimethyl- |

| InChI Key | FSWNZCWHTXTQBY-UHFFFAOYSA-N nist.gov |

This data is compiled from the NIST Chemistry WebBook and BOC Sciences. nist.gov

Research Trajectories and Scholarly Objectives for this compound Investigations

Current scholarly investigations concerning this compound are primarily focused on its formation as a byproduct in catalytic oligomerization reactions, particularly of propylene. Oligomerization is a chemical process that converts monomers into oligomers, which are molecules of intermediate relative molecular mass.

A significant research objective is the selective synthesis of specific branched olefins. For example, the dimerization of propylene to produce 4-methyl-1-pentene (B8377) is a commercially important process, as 4-methyl-1-pentene is a valuable comonomer for producing high-performance polymers. nih.govresearchgate.net However, during this catalytic process, higher oligomers are often formed as byproducts. This compound has been identified as a principal trimer byproduct in the propylene oligomerization catalyzed by certain homogeneous catalysts, such as hafnocene and zirconocene (B1252598) complexes. nih.govifpenergiesnouvelles.frgoogle.com

The central scientific challenge and objective is to understand the reaction mechanisms to control catalyst selectivity. Research focuses on how the catalyst structure, co-catalyst (like methylaluminoxane (B55162), MAO), and reaction conditions (temperature, pressure, concentration) influence the product distribution. nih.govacs.org For instance, studies using hafnocene complexes activated with MAO have performed detailed analyses of the byproduct distribution, which includes this compound, to model the kinetics of the reaction. nih.govacs.org These investigations aim to elucidate the rates of key reaction steps, such as monomer insertion, β-hydride elimination, and β-methyl elimination, which dictate the final product mixture. nih.govacs.org

By understanding how these factors control the termination pathways of the growing polymer chain, researchers aim to design more selective catalysts. The goal is to maximize the yield of the desired dimer (4-methyl-1-pentene) while minimizing the formation of the trimer (this compound) and other undesired oligomers. ifpenergiesnouvelles.frgoogle.com This research is crucial for improving the efficiency and economic viability of industrial processes that rely on the selective production of branched olefins.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylhept-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h5,8-9H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWNZCWHTXTQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540820 | |

| Record name | 4,6-Dimethylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7379-69-3 | |

| Record name | 4,6-Dimethylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dimethyl 1 Heptene and Its Analogs

Alkylation and Dehydrohalogenation Reactions in Olefin Synthesis

Traditional synthetic routes provide fundamental strategies for the targeted construction of olefins through the formation of carbon-carbon bonds and subsequent elimination reactions.

Alkylation Strategies Employing Saturated Hydrocarbon Precursors

Alkylation in the context of olefin synthesis often involves the reaction of a saturated hydrocarbon, typically an isoparaffin like isobutane, with an olefin-acting compound in the presence of a catalyst. nsrp.vngoogle.com This process is a cornerstone of the petroleum refining industry, primarily aimed at producing alkylate, a high-octane gasoline component, rather than specific olefins directly. nsrp.vnacs.org The products are highly branched alkanes. To yield an olefin like 4,6-dimethyl-1-heptene, a subsequent dehydrogenation step would be necessary.

The reaction is typically facilitated by strong acid catalysts such as sulfuric acid or hydrofluoric acid. nsrp.vngoogle.com An alternative approach involves catalysts comprising a free alkali metal, like sodium, promoted by a small amount of an organic compound that reacts with the metal to form a metallized organic compound. google.com In recent years, catalytic methods for the direct C(sp³)–H alkylation of saturated hydrocarbons using olefins have been developed, employing catalysts such as nickel to create new C(sp³)–C(sp³) bonds efficiently. springernature.com Tandem catalytic systems using ruthenium-hydride catalysts have also been shown to achieve the dehydrogenation–alkylation of saturated hydrocarbons with alcohols to form alkyl-substituted alkene products. acs.org

Table 1: Comparison of Alkylation Catalyst Systems

| Catalyst System | Typical Reactants | Primary Product Type |

|---|---|---|

| Strong Acids (H₂SO₄, HF) | Isobutane + Light Olefins (e.g., butene) | Branched Alkanes (Alkylate) nsrp.vnacs.org |

| Free Alkali Metal + Organic Promoter | Alkylatable Saturated Hydrocarbon + Olefin | Branched Alkanes google.com |

| Nickel-based Catalysts | Saturated Heterocycles + Olefins | Chiral Alkylated Heterocycles springernature.com |

Dehydrohalogenation Approaches from Halogenated Intermediates

Dehydrohalogenation is a classic and versatile elimination reaction for synthesizing alkenes by removing a hydrogen halide from a substrate. wikipedia.org The traditional method involves treating an alkyl halide with a strong base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solvent to induce a β-elimination reaction. wikipedia.org For the synthesis of this compound, this would require a precursor like 1-halo-4,6-dimethylheptane.

While effective, this method often requires harsh conditions. Modern advancements have led to the development of milder, more selective catalytic systems. researchgate.net A notable example is a palladium-catalyzed method that accomplishes the dehydrohalogenation of primary alkyl bromides at room temperature with high efficiency, yielding terminal olefins with minimal isomerization. nih.govorganic-chemistry.org This process exploits β-hydride elimination, a step often considered undesirable in cross-coupling reactions. organic-chemistry.org Further innovation in this field includes a bio-inspired approach using vitamin B12 photocatalysis, which converts alkyl electrophiles to olefins under exceptionally mild, physiologically-relevant conditions using earth-abundant elements. rsc.org

Table 2: Overview of Dehydrohalogenation Methods for Olefin Synthesis

| Method | Catalyst/Reagent | Conditions | Key Features |

|---|---|---|---|

| Traditional Base-Promoted | Strong Base (e.g., KOH) | Elevated Temperature, Alcoholic Solvent | Well-established, but often requires harsh conditions. wikipedia.org |

| Palladium-Catalyzed | Pd(0) with Phosphine Ligand (e.g., P(t-Bu)₂Me) | Room Temperature | Mild conditions, high yield for terminal olefins, good functional group tolerance. nih.govorganic-chemistry.org |

| Vitamin B₁₂ Photocatalysis | Vitamin B₁₂ derivative, NaBH₄, Light (e.g., Blue LED) | Room Temperature | Uses earth-abundant cobalt catalyst, exceptionally mild, sustainable approach. rsc.org |

Dehydration of Branched Alcohols (e.g., 4,6-Dimethyl-1-heptanol)

The dehydration of alcohols is a direct and common method for preparing alkenes. To synthesize this compound, the corresponding precursor would be 4,6-dimethyl-1-heptanol. nist.govstenutz.eu This reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), at elevated temperatures.

The mechanism involves the protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group (water). The departure of the water molecule generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form the double bond. The synthesis of the precursor alcohol, 4,6-dimethyl-1-heptanol, can be accomplished via multi-step reactions from various starting materials. chemicalbook.com While effective, acid-catalyzed dehydration can sometimes lead to rearrangements and the formation of multiple olefin isomers, depending on the stability of the intermediate carbocations.

Catalytic Production Pathways for Branched Olefins

Industrial-scale production of olefins relies heavily on catalytic processes that offer high throughput, efficiency, and control over product distribution. While many processes are optimized for linear alpha-olefins, specific techniques are employed to generate valuable branched structures.

Industrial Catalytic Processes for Alpha-Olefin Generation

The large-scale production of linear alpha-olefins (LAOs) is dominated by the oligomerization of ethylene (B1197577). uct.ac.za Key industrial technologies include the Shell Higher Olefin Process (SHOP) and processes utilizing Ziegler-Natta type catalysts. frontiersin.orgbohrium.com These methods are highly optimized to produce a distribution of even-numbered, linear alpha-olefins from ethylene. frontiersin.org

The generation of branched olefins, however, requires different feedstocks or catalytic systems. Processes utilizing propylene (B89431) or butylene feeds inherently lead to branched products. kit.edu Other routes to olefins include the dehydrogenation of paraffins and the dehydration of alcohols. rsc.org The Fischer-Tropsch synthesis (FTS) can also be tailored to produce α-olefins from syngas (a mixture of CO and H₂), although controlling selectivity towards branched isomers is a significant challenge. rsc.org

Oligomerization and Co-Oligomerization Techniques

Oligomerization, the process of linking a small number of monomer units, is a powerful tool for the targeted synthesis of branched olefins. By selecting appropriate catalysts and feedstocks (such as propylene or butylene), specific branched oligomers can be produced. uct.ac.zakit.edu

Research has shown that the dimerization of propylene using specific hafnocene catalysts, activated with methylaluminoxane (B55162), can produce 4-methyl-1-pentene (B8377) as a primary product. researchgate.net Significantly, detailed analysis of the byproducts from this reaction identified This compound as one of the compounds formed, demonstrating a direct catalytic pathway to this specific structure. researchgate.net The formation of such products occurs through a sequence of insertion and elimination steps, including β-hydride and β-methyl elimination. researchgate.net

Co-oligomerization, which uses a mixture of different olefins, further expands the range of possible structures. scirp.org For instance, the co-oligomerization of C₂-C₄ olefins over heterogeneous nickel silica-alumina catalysts is a viable route to produce fuel-range hydrocarbons with a high degree of branching. kit.edu By controlling the feed composition, pressure, and catalyst, the product distribution can be steered towards desired carbon numbers and branching patterns. kit.edukit.edu

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₉H₁₈ | 7379-69-3 |

| 4,6-Dimethyl-1-heptanol | C₉H₂₀O | 820-05-3 nist.govchemicalbook.com |

| Ethylene | C₂H₄ | 74-85-1 |

| Propylene | C₃H₆ | 115-07-1 |

| Isobutane | C₄H₁₀ | 75-28-5 |

| 1-Butene | C₄H₈ | 106-98-9 |

| 4-Methyl-1-pentene | C₆H₁₂ | 691-37-2 |

| Potassium Hydroxide | KOH | 1310-58-3 |

| Sulfuric Acid | H₂SO₄ | 7664-93-9 |

| Phosphoric Acid | H₃PO₄ | 7664-38-2 |

Utilization of Specific Organometallic Catalyst Systems (e.g., Hafnocene Catalysts in Propylene Oligomerization)

Organometallic catalysis offers powerful tools for the selective synthesis of alkenes. umb.edulibretexts.orgrsc.org In the context of this compound, a notable method involves the oligomerization of propylene using specific hafnocene-based catalyst systems. acs.orgnih.gov

Research has demonstrated that a series of hafnocene dichloride complexes, when activated with a co-catalyst like methylaluminoxane (MAO) or [Ph₃C][B(C₆F₅)₄]/AlⁱBu₃, can catalyze the dimerization and trimerization of propylene. acs.orgnih.govresearchgate.net While the primary target of some of these studies is the selective synthesis of 4-methyl-1-pentene, a detailed analysis of the reaction byproducts reveals the formation of various other olefins, including this compound. acs.orgnih.gov

The proposed mechanism for the formation of these branched alkenes involves the repeated 1,2-insertion of propylene molecules into the hafnocene methyl cation. The structure of the final product is determined by the termination step. While β-hydride elimination is a common pathway, the formation of this compound is attributed to a sequence of propylene insertions followed by a selective β-methyl elimination from a growing polymer chain. acs.orgnih.gov The selectivity and product distribution are highly dependent on the steric bulk of the substituents on the cyclopentadienyl (B1206354) ligands of the hafnocene catalyst, as well as reaction conditions such as pressure and temperature. acs.orgebi.ac.uk

A study by Okuda and coworkers tested a series of hafnocene complexes for propylene oligomerization. The analysis of the product mixture confirmed the presence of this compound alongside other olefins. acs.orgnih.gov

| Catalyst Precursor | Activator | Key Products and Byproducts Identified acs.orgnih.gov |

|---|---|---|

| (η⁵-C₅Me₄R¹)(η⁵-C₅Me₄R²)HfCl₂ | Methylaluminoxane (MAO) or [Ph₃C][B(C₆F₅)₄]/AlⁱBu₃ | 4-Methyl-1-pentene, Isobutene, 1-Pentene, 2-Methyl-1-pentene, 2,4-Dimethyl-1-pentene, 4-Methyl-1-heptene, this compound |

Innovative Synthetic Approaches and Advanced Precursor Chemistry

Beyond direct oligomerization, the synthesis of specifically substituted alkenes like this compound can be achieved through multi-step sequences involving advanced precursor chemistry. These routes offer greater control over the molecular architecture.

A versatile strategy for constructing complex alkenes involves the synthesis of an alkyne precursor, which is subsequently reduced to the desired alkene. The synthesis of alkynes often relies on elimination reactions. chemistrytalk.org A common and powerful method is the double dehydrohalogenation of a vicinal or geminal dihalide using a strong base, such as sodium amide (NaNH₂). fiveable.melibretexts.org This E2 elimination reaction occurs twice, forming two π-bonds to create the alkyne triple bond. libretexts.org

For a complex target like this compound, this could involve synthesizing a C9 dihalide and then performing a double elimination. However, a more advanced approach involves the construction of a highly functionalized alkyne precursor. For instance, synthetic routes to "(E)-1-chloro-6,6-dimethyl-2-heptene-4-yne," a molecule containing the core carbon skeleton relevant to our target, have been reported. google.comgoogle.com One such method involves a Sonogashira coupling reaction between tert-butyl acetylene (B1199291) and (E)-1-hydroxy-3-chloro-propylene, catalyzed by palladium and copper complexes. google.com This demonstrates the use of modern cross-coupling reactions to build sophisticated alkyne precursors.

While the cleavage of C-C triple bonds is also a known transformation in organic synthesis, often achieved through oxidative methods like ozonolysis, it is typically used for degradation or the synthesis of carbonyl compounds rather than for building a specific hydrocarbon skeleton like that of this compound. x-mol.comfiveable.menih.gov

The structure of this compound contains two chiral centers at the C4 and C6 positions, meaning it can exist as multiple stereoisomers. The development of synthetic routes that can selectively produce a single stereoisomer is a significant challenge and a key area of modern chemical research. ajchem-b.comrsc.org While a specific, documented stereoselective synthesis for this compound is not prominent in the literature, general methodologies for the stereoselective synthesis of chiral trisubstituted alkenes are applicable. nih.govresearchgate.net

Recent advances provide powerful tools for this purpose:

Copper Hydride-Catalyzed Hydroalkylation: This method allows for the highly stereo- and regioselective synthesis of Z-configured trisubstituted alkenes from alkynes. nih.gov By choosing an appropriate alkyne and alkyl electrophile, this strategy could potentially be adapted to construct the this compound backbone with defined stereochemistry.

Nickel-Catalyzed Isomerization: Catalytic strategies have been developed that use nickel complexes to mediate the union of terminal olefins with other reagents, followed by a stereoselective isomerization to furnish trans-trisubstituted alkenes with high selectivity. nih.gov Such a sequence of Heck-type benzylation followed by a 1,3-hydrogen shift demonstrates a sophisticated approach to overriding substrate control to achieve a desired stereochemical outcome. nih.gov

Asymmetric Cascade Reactions: Cooperative catalysis, for example using rhodium(I) and silver(I) complexes, has been employed to synthesize chiral tetrasubstituted alkenes through asymmetric cascade reactions. nih.gov These advanced catalytic systems highlight the potential for creating complex chiral molecules from simpler starting materials.

The application of these state-of-the-art, stereoselective methods could pave the way for the synthesis of enantiomerically pure isomers of this compound and its analogs, which is crucial for applications where specific stereochemistry is required.

Elucidation of Chemical Reactivity and Transformation Pathways of 4,6 Dimethyl 1 Heptene

Electrophilic Addition Reactions at the Double Bond

The electron-rich pi bond of 4,6-dimethyl-1-heptene serves as a nucleophile, readily undergoing electrophilic addition reactions.

Catalytic hydrogenation of this compound results in the saturation of the double bond to form the corresponding alkane, 4,6-dimethylheptane. This reaction is typically carried out in the presence of a metal catalyst, such as palladium, platinum, or nickel, and hydrogen gas (H₂). pressbooks.pubwikipedia.orgkhanacademy.org

The mechanism involves the adsorption of both the alkene and hydrogen molecules onto the surface of the metal catalyst. pressbooks.publibretexts.orgopenstax.org The H-H bond is cleaved, and the hydrogen atoms are added sequentially to the two carbons of the former double bond. wikipedia.org This addition occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. pressbooks.publibretexts.orgopenstax.org The steric hindrance presented by the methyl groups in this compound can influence the rate of this reaction compared to less branched alkenes.

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Reagents | Product |

| This compound | H₂, Pd/C (or Pt, Ni) | 4,6-Dimethylheptane |

Halogenation of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent like carbon tetrachloride (CCl₄) leads to the formation of a vicinal dihalide. masterorganicchemistry.com The reaction proceeds via an electrophilic addition mechanism.

The initial step involves the polarization of the halogen molecule by the approaching alkene, leading to the formation of a cyclic halonium ion intermediate. libretexts.org This three-membered ring is then attacked by the halide ion from the side opposite to the ring, resulting in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.commasterorganicchemistry.com For this compound, this reaction yields 1,2-dihalo-4,6-dimethylheptane. The decoloration of a bromine solution serves as a qualitative test for the presence of a carbon-carbon double bond. libretexts.org

Table 2: Halogenation of this compound

| Reactant | Reagent | Product |

| This compound | Br₂ in CCl₄ | 1,2-Dibromo-4,6-dimethylheptane |

| This compound | Cl₂ in CCl₄ | 1,2-Dichloro-4,6-dimethylheptane |

Oxidative Transformations of the Alkene Moiety

The double bond of this compound is susceptible to cleavage or modification by various oxidizing agents.

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of alkenes. masterorganicchemistry.com Treatment of this compound with ozone (O₃) initially forms an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide (1,2,4-trioxolane). byjus.com The subsequent workup of the ozonide determines the final products.

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonide to yield carbonyl compounds. masterorganicchemistry.combyjus.com For the terminal alkene this compound, this process yields formaldehyde (B43269) and 3,5-dimethylhexanal.

Oxidative Workup: If the ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. masterorganicchemistry.combyjus.com In the case of this compound, oxidative workup produces formaldehyde (which can be further oxidized to carbonic acid and then carbon dioxide and water) and 3,5-dimethylhexanoic acid.

Table 3: Ozonolysis of this compound

| Workup Strategy | Reagents | Products |

| Reductive | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Formaldehyde, 3,5-Dimethylhexanal |

| Oxidative | 1. O₃; 2. H₂O₂ | Carbon Dioxide, 3,5-Dimethylhexanoic Acid |

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can react with alkenes under different conditions to yield various products. libretexts.org

Cold, Dilute, Alkaline/Neutral Conditions: Under these mild conditions, this compound would be oxidized to a vicinal diol, 4,6-dimethylheptane-1,2-diol. This reaction proceeds with syn-addition of the two hydroxyl groups.

Hot, Acidic Conditions: Under more vigorous conditions, the carbon-carbon double bond is cleaved. The terminal CH₂ group of this compound would be oxidized to carbon dioxide, while the other carbon atom of the double bond would be oxidized to a carboxylic acid, resulting in the formation of 3,5-dimethylhexanoic acid.

Table 4: Oxidation of this compound with Potassium Permanganate

| Conditions | Product(s) |

| Cold, dilute, alkaline/neutral KMnO₄ | 4,6-Dimethylheptane-1,2-diol |

| Hot, acidic KMnO₄ | Carbon Dioxide, 3,5-Dimethylhexanoic Acid |

Hydroformylation and Related Carbonylation Reactions

Hydroformylation, also known as the oxo process, is an important industrial reaction that adds a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This reaction converts alkenes into aldehydes. For this compound, hydroformylation would produce a mixture of aldehydes.

The reaction is typically catalyzed by transition metal complexes, most commonly of cobalt or rhodium, in the presence of carbon monoxide (CO) and hydrogen (H₂). The addition can occur in two ways, leading to either a linear or a branched aldehyde. In the case of this compound, the products would be 5,7-dimethyl-octanal (from anti-Markovnikov addition) and 2,4,6-trimethylheptanal (from Markovnikov addition). The ratio of these products can be influenced by the choice of catalyst, ligands, and reaction conditions.

Table 5: Hydroformylation of this compound

| Reactant | Reagents | Potential Products |

| This compound | CO, H₂, catalyst (e.g., Co or Rh complex) | 5,7-Dimethyloctanal, 2,4,6-Trimethylheptanal |

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound, a branched-chain alkene, is fundamentally governed by the interplay between its terminal double bond and the structural influence of its methyl substituents. Mechanistic studies provide insight into the pathways of its chemical transformations, highlighting the roles of reactive intermediates and the effects of its specific molecular architecture on reaction outcomes.

Formation and Role of Carbocation Intermediates in Addition Processes

The terminal double bond in this compound is the primary site of reactivity, particularly in electrophilic addition reactions. These reactions proceed through the formation of carbocation intermediates, whose stability dictates the regioselectivity of the reaction. uci.edulibretexts.org

The addition of an electrophile, such as a proton (H+) from a hydrohalic acid (HX), to the alkene follows Markovnikov's rule. This principle states that the electrophile adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms. uci.edu In the case of this compound (CH₂=CH-CH₂-CH(CH₃)-CH₂-CH(CH₃)₂), the initial protonation occurs at the C1 position.

Reaction Pathway for Electrophilic Addition:

Protonation and Carbocation Formation: The pi electrons of the C1=C2 double bond attack the electrophile (H+). The proton adds to C1, which bears two hydrogen atoms, leading to the formation of a secondary carbocation at the C2 position. This is more stable than the primary carbocation that would form if the proton added to C2. libretexts.orgoit.edu

Pathway 'a' (Favored): Formation of a secondary (2°) carbocation.

Pathway 'b' (Disfavored): Formation of a primary (1°) carbocation.

Carbocation Rearrangement (Potential): Once formed, carbocations can undergo rearrangement to form a more stable species, if possible. uci.edu The secondary carbocation initially formed at C2 could potentially rearrange via a hydride shift to a more stable tertiary position at C4 or C6. The stability of carbocations follows the order: tertiary > secondary > primary. acs.org Such rearrangements, if they occur, lead to a mixture of constitutional isomers as products. libretexts.org

Nucleophilic Attack: A nucleophile (e.g., Br⁻) then attacks the carbocation, completing the addition reaction. oit.edu If no rearrangement occurs, the nucleophile adds to C2. If rearrangement takes place, the nucleophile will add to the new carbocation center.

The general mechanism for electrophilic addition reactions involves the formation of these carbocation intermediates, which are key to understanding the products formed during processes like halogenation and hydrogenation.

| Step | Description | Intermediate Species | Relative Stability | Governing Principle |

|---|---|---|---|---|

| 1 | Protonation of the C1=C2 double bond. | Secondary (2°) carbocation at C2. | More stable than primary. | Markovnikov's Rule uci.edulibretexts.org |

| 2 | Potential 1,2- or 1,3-hydride shifts. | Tertiary (3°) carbocation at C4 or C6. | Potentially more stable. | Carbocation Rearrangement uci.edu |

| 3 | Attack by a nucleophile. | Final neutral product. | N/A | Completion of Addition |

Impact of Molecular Branching on Reaction Selectivity and Mechanism

The branched structure of this compound, with methyl groups at the C4 and C6 positions, significantly influences reaction selectivity and mechanisms. This is evident both in its synthesis via oligomerization and in its subsequent reactions.

Influence on Formation Mechanism: The synthesis of specific alkene isomers is highly dependent on the catalytic process and mechanistic pathways like β-hydride versus β-methyl elimination. In the catalytic oligomerization of propene, this compound is considered a "normal" trimer. hhu.de Its formation is indicative of a process involving insertion into a metal-methyl (M-Me) bond followed by termination via β-methyl elimination. hhu.de This contrasts with the formation of other isomers, highlighting how catalyst and reaction conditions direct the mechanism.

For instance, the formation of this compound can be compared to other propylene (B89431) oligomers, where different termination pathways yield different branched structures. hhu.de

| Compound | Isomer Type | Proposed Termination Pathway | Reference |

|---|---|---|---|

| This compound | "Normal" Oligomer | β-Methyl elimination | hhu.de |

| 2,4-Dimethyl-1-pentene | "Abnormal" Oligomer | β-Hydride elimination | hhu.de |

| 2-Methyl-1-pentene | "Normal" Oligomer | β-Hydride transfer | hhu.de |

Influence on Reactivity and Cracking: The branching also affects the stability of the carbocation intermediates that form during reactions. Tertiary carbenium ions (carbocations) are known to be very stable intermediates in the cracking of alkenes. acs.org The structure of this compound allows for the formation of stable tertiary carbocations upon rearrangement, which can influence the pathways of reactions like catalytic cracking.

Furthermore, the steric hindrance provided by the dimethyl groups can influence the selectivity of reactions by impeding the approach of reagents to certain parts of the molecule. This steric effect, combined with the electronic effects of the alkyl groups, plays a crucial role in determining the final product distribution in many of its chemical transformations.

Polymerization and Oligomerization Dynamics of 4,6 Dimethyl 1 Heptene

Homopolymerization Behavior and Resultant Polymer Architecture

The homopolymerization of 4,6-dimethyl-1-heptene is a process of significant interest, although less common than its copolymerization. The steric hindrance presented by the methyl groups along the heptene (B3026448) chain poses challenges for polymerization, often requiring specific catalytic systems to achieve high molecular weight polymers. The resulting poly(this compound) architecture is characterized by its branched nature, which imparts distinct physical and chemical properties.

Research into the homopolymerization of branched α-olefins, such as 4-methyl-1-pentene (B8377), which shares structural similarities with this compound, has shown that metallocene catalysts can produce polymers with varying tacticities (isotactic, syndiotactic, or atactic) depending on the catalyst symmetry and reaction conditions. This suggests that the architecture of poly(this compound) can also be controlled to a certain extent. The presence of the bulky side groups is expected to result in a polymer with a lower density and a higher glass transition temperature compared to linear polyolefins.

Copolymerization Studies with Diverse Olefin Monomers

This compound is frequently utilized as a comonomer in copolymerization with other olefins, such as ethylene (B1197577) and propylene (B89431). Its incorporation into a polymer chain, like polyethylene (B3416737) or polypropylene (B1209903), introduces branching, which can significantly modify the properties of the resulting copolymer. For instance, the copolymerization of ethylene with this compound using bis-amido titanium catalysts can lead to the production of isotactic polypropylene with enhanced thermal stability. The branching resulting from the incorporation of this compound can also improve the polymer's solubility in green solvents like supercritical CO₂.

Studies on the copolymerization of ethylene with other branched α-olefins like 4-methyl-1-pentene have demonstrated that the comonomer incorporation is highly dependent on the catalyst system used. acs.org Metallocene catalysts, for example, have shown excellent incorporation of 4-methyl-1-pentene into the polyethylene chain. acs.org This suggests that similar catalyst systems could be effective for the copolymerization of this compound.

The table below summarizes findings from copolymerization studies involving similar α-olefins, providing insights into the expected behavior of this compound.

| Catalyst System | Comonomers | Key Findings |

| Bis-amido titanium catalysts | Ethylene, this compound | Produces isotactic polypropylene with enhanced thermal stability. |

| Metallocene catalysts | Ethylene, 4-methyl-1-pentene | High comonomer incorporation and increased copolymer molecular weight. acs.org |

| Ziegler-Natta catalysts | Ethylene, 4-methyl-1-pentene | Less effective in initiating copolymerization, resulting in lower comonomer incorporation and lower polymer molecular weight. acs.org |

Correlating Branching Pattern with Polymer Microstructure and Macroscopic Properties

The specific branching pattern of this compound plays a crucial role in determining the microstructure and, consequently, the macroscopic properties of the polymers it forms. The methyl groups at the 4- and 6-positions create a unique side-chain structure that influences chain packing, crystallinity, and mechanical properties.

In copolymers, the introduction of this compound as a comonomer disrupts the regular linear structure of polymers like polyethylene, leading to a decrease in crystallinity and density. This can result in materials with increased flexibility, toughness, and improved optical clarity. The branching can also affect the rheological properties of the polymer melt, which is important for processing applications. The presence of long-chain branches can lead to strain hardening in elongational flow, which is beneficial for processes like film blowing and thermoforming.

Research on ethylene/α-olefin copolymers has shown that the type and content of the comonomer significantly influence the degree of long-chain branching, which in turn affects the material's rheological and mechanical properties. researchgate.net For example, higher comonomer content can lead to an increase in the β-transition in dynamic mechanical behavior. researchgate.net

Catalytic Systems Driving Polymerization and Oligomerization Processes

The polymerization and oligomerization of this compound are driven by various catalytic systems, primarily based on transition metals. Metallocene and post-metallocene catalysts, particularly those from Group 4 (titanium, zirconium, and hafnium), are highly effective for these transformations.

In the context of oligomerization, specific catalyst systems can selectively produce dimers, trimers, or higher oligomers. For instance, hafnium-based metallocene catalysts, when activated with methylaluminoxane (B55162) (MAO), have been shown to catalyze the dimerization of propylene to form 4-methyl-1-pentene and the trimerization to form this compound. hhu.deifpenergiesnouvelles.fr The mechanism often involves a β-methyl elimination step from a growing polymer chain. hhu.deifpenergiesnouvelles.fr

The choice of catalyst and cocatalyst, as well as reaction conditions such as temperature and pressure, can be tuned to control the product distribution between polymerization and oligomerization and to influence the structure of the resulting products. acs.org

The following table provides examples of catalytic systems used in the oligomerization of propylene, which can also produce this compound.

| Catalyst System | Reactant | Key Products |

| [Cp*₂MMe(THT)]⁺[BPh₄]⁻ (M = Hf) | Propylene | 4-methyl-1-pentene (dimer), this compound (trimer) hhu.deifpenergiesnouvelles.fr |

| (C₅Me₅)₂MCl₂/MAO (M = Zr, Hf) | Propylene | A mixture of oligomers including 4-methyl-1-pentene and this compound. oup.com |

| (η⁵-C₅Me₄R¹) (η⁵-C₅Me₄R²)HfCl₂/MAO | Propylene | Primarily 4-methyl-1-pentene, with this compound as a byproduct. acs.orgresearchgate.net |

Computational Chemistry and Theoretical Investigations of 4,6 Dimethyl 1 Heptene

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT can be used to predict a wide range of properties, from the stability of different conformations to the energy barriers of chemical reactions.

DFT calculations are particularly adept at modeling the interactions between a substrate, like 4,6-dimethyl-1-heptene, and a catalyst. A notable example is the computational investigation of the cobalt-catalyzed hydroformylation of this alkene. In such studies, DFT is employed to map out the potential energy surface of the reaction, identifying the most stable intermediates and the transition states that connect them.

For the hydroformylation of this compound with an unmodified HCo(CO)₃ catalyst, the initial coordination of the alkene to the cobalt center is a crucial step. DFT calculations have shown that the formation of the π-complex, HCo(η²-alkene)(CO)₃, is an exothermic process. The stability of this complex is influenced by the orientation of the double bond relative to the axial Co-H bond. For this compound, a perpendicular conformation of the C=C bond with respect to the Co-H bond is found to be more stable than a parallel one researchgate.net.

Table 1: Calculated Free Energy Data for the Co-H Addition of HCo(CO)₃ to Alkenes

| Alkene | Conformation | ΔG (kcal/mol) |

|---|---|---|

| Propene | Perpendicular | < 1 |

| This compound | Perpendicular | < 1 |

| 2,4,4-Trimethyl-1-pentene | Perpendicular | < 1 |

Data sourced from computational studies on cobalt-catalyzed hydroformylation. The free energy differences between the two possible perpendicular conformations are shown to be minimal researchgate.net.

The reactivity of this compound is significantly influenced by both steric and electronic factors. The branched nature of the 2,4-dimethylpentyl group introduces considerable steric bulk, which can affect how the molecule interacts with a catalyst's active site researchgate.net. DFT, combined with methods like Activation Strain Model (ASM), can be used to disentangle these effects.

The steric hindrance from the alkyl substituents can influence the preferred orientation of the alkene as it coordinates to a metal center. For instance, in the hydroformylation of this compound, the bulky 2,4-dimethylpentyl group can sterically disfavor certain transition states, leading to a preference for the anti-Markovnikov pathway researchgate.net.

Electronically, the double bond in this compound is the site of highest reactivity for electrophilic additions. DFT can be used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key to understanding the molecule's reactivity. The HOMO is typically associated with the nucleophilic character of the double bond, while the LUMO relates to its electrophilic character. In reactions with electrophiles, the distribution of the HOMO density on the double bond carbons can help predict the regioselectivity of the attack.

Molecular Modeling of Reaction Mechanisms

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. For this compound, these methods are instrumental in elucidating the detailed pathways of complex reactions.

Understanding the mechanism of a chemical reaction requires the characterization of all intermediates and transition states along the reaction pathway. Computational methods allow for the in-silico "capture" and analysis of these often short-lived species. For olefin transformations, such as polymerization or metathesis, identifying the structures and energies of these species is crucial for understanding the reaction's kinetics and selectivity.

In the context of the hydroformylation of this compound, after the initial formation of the π-complex, the molecule proceeds through a series of intermediates. These include the alkyl-cobalt complexes formed after the migratory insertion step. The transition states connecting these intermediates are high-energy structures that represent the energy barrier for each step. By calculating the geometries and energies of these transition states, the rate-determining step of the reaction can be identified. For example, the migration of the hydrogen atom from the cobalt to the carbon of the double bond proceeds through a specific transition state, the energy of which dictates the rate of this step researchgate.net.

Table 2: Key Intermediates and Transition States in a Generic Olefin Transformation

| Species | Description | Role in Reaction |

|---|---|---|

| π-complex | Alkene coordinated to the metal center. | Initial binding of the substrate. |

| Transition State 1 | Structure for the migratory insertion. | Determines the rate of alkyl formation. |

| Alkyl-metal complex | Alkene has inserted into the M-H bond. | A key intermediate in the catalytic cycle. |

| Transition State 2 | Structure for CO insertion (in hydroformylation). | Leads to the formation of the acyl-metal complex. |

Theoretical studies on the cycloaddition of alkenes often employ DFT to investigate the potential energy surface of the reaction. These studies can determine whether a reaction proceeds through a concerted mechanism (where all bonds are formed simultaneously) or a stepwise mechanism involving diradical or zwitterionic intermediates. For instance, in the [2+2] cycloaddition of ketenes with alkenes, theoretical calculations have shown that the reaction can proceed through a concerted pathway, and the activation energies can be calculated to predict the feasibility of the reaction.

The steric bulk of the substituents on the alkene can play a significant role in the stereoselectivity and regioselectivity of the cycloaddition. For a substituted alkene like this compound, the bulky alkyl group would be expected to direct the approaching reactant to the less hindered face of the double bond. Computational models can quantify these steric interactions and predict the most likely stereochemical outcome of the reaction.

Quantum Chemical Calculations for Electronic Structure and Interaction Energetics

Quantum chemical calculations provide a fundamental understanding of the electronic structure of a molecule, which in turn governs its chemical properties and reactivity. These calculations solve the Schrödinger equation (or an approximation of it) for a given molecule to determine its wavefunction and energy.

For this compound, quantum chemical calculations can be used to determine a variety of electronic properties. These include the distribution of electron density, the dipole moment, and the energies of the molecular orbitals. The electron density distribution can reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The terminal double bond is expected to be the most electron-rich region of this compound.

Interaction energetics, the study of the energy changes during the interaction of molecules, can also be investigated using quantum chemical methods. For example, the interaction energy between this compound and a catalyst can be broken down into components such as electrostatic interactions, Pauli repulsion, and orbital interactions. This decomposition provides a deeper understanding of the nature of the chemical bond between the reactant and the catalyst.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,4-Trimethyl-1-pentene |

| Propene |

Applications As Chemical Intermediates and Precursors in Advanced Organic Synthesis

Strategic Role in Specialty Chemical Production

The production of specialty chemicals often requires intermediates with specific carbon skeletons and reactive functional groups. 4,6-Dimethyl-1-heptene, with its nine-carbon backbone and terminal unsaturation, can serve as a precursor for various specialty chemicals. The presence of the double bond allows for a range of addition reactions, enabling the introduction of different functional groups.

While direct industrial applications of this compound in specialty chemical production are not widely reported, its structural motifs are found in various complex organic molecules. For instance, branched alkyl chains are integral to the structure of certain surfactants, lubricants, and plasticizers. The synthesis of these products could potentially involve intermediates derived from this compound.

One documented instance of its formation is as a trimer during the oligomerization of propene. This suggests its availability as a byproduct in certain industrial processes, which could make it a cost-effective starting material for the synthesis of other chemicals.

Utilization as a Synthetic Building Block for Complex Molecules

The reactivity of the terminal alkene in this compound makes it a valuable synthon for the construction of more intricate molecular architectures. The double bond can participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Key Reactions for Elaboration:

| Reaction Type | Reagents | Potential Product Class |

| Hydroformylation | CO, H₂, Catalyst (e.g., Rh, Co) | Aldehydes |

| Heck Reaction | Aryl or vinyl halide, Pd catalyst, Base | Substituted alkenes |

| Suzuki Coupling | Organoboron compound, Pd catalyst, Base | Substituted alkenes |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxides |

| Dihydroxylation | OsO₄ or KMnO₄ | Diols |

These transformations can introduce new functionalities and stereocenters into the molecule, paving the way for the synthesis of a diverse array of complex targets. For example, the aldehydes produced via hydroformylation can be further oxidized to carboxylic acids or reduced to alcohols, which are themselves versatile intermediates.

While the direct use of this compound in the total synthesis of a specific complex molecule is not prominently featured in the literature, the principles of organic synthesis support its potential utility in this regard.

Derivatization for the Development of Functional Materials

The modification of this compound through various chemical reactions, or derivatization, can lead to the creation of monomers suitable for the production of functional materials. The polymerization of such functionalized monomers can result in polymers with tailored properties.

The branched nature of this compound can be particularly influential in polymer science. The incorporation of branched monomers can affect the physical properties of the resulting polymer, such as its crystallinity, melting point, and solubility.

Potential Derivatization Pathways for Functional Monomers:

Hydroboration-Oxidation: This two-step process would convert the terminal alkene into a primary alcohol. This alcohol could then be esterified with acrylic acid or methacrylic acid to produce a polymerizable monomer.

Epoxidation followed by Ring-Opening: The epoxide derived from this compound can be opened with various nucleophiles to introduce a wide range of functional groups. For instance, reaction with an amine would yield an amino alcohol, which could be a precursor for polyurethanes or polyamides.

While specific examples of functional materials derived from this compound are scarce in the literature, the chemical principles underlying polymer chemistry suggest that it could serve as a useful precursor for the development of new materials with unique properties. Further research in this area could uncover novel applications for this branched olefin.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-dimethyl-1-heptene, and what are their mechanistic considerations?

- Answer : The compound can be synthesized via catalytic oligomerization of propene using transition-metal catalysts, such as titanium-based systems. For example, ethylene copolymerization with α-olefins like this compound employs bis-amido titanium catalysts to regulate polymer chain termination and branching . Another route involves allylic bromination of propene derivatives, followed by dehydrohalogenation, as evidenced by upstream reagents like allyl bromide (CAS 106-95-6) . Mechanistic studies highlight the role of steric hindrance from the dimethyl groups in influencing reaction selectivity.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Answer : Key techniques include nuclear magnetic resonance (NMR) for confirming regiochemistry (e.g., distinguishing 4,6-dimethyl from other isomers) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Structural data such as molecular formula (C₉H₁₈), molecular weight (126.24 g/mol), and LogP (3.24) are validated via standardized databases like NIST Chemistry WebBook . Challenges arise in distinguishing isomers (e.g., 3,6-dimethyl-1-heptene) due to similar retention times in GC, necessitating tandem MS or isotopic labeling for resolution.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Answer : While specific toxicity data for this compound is limited, general α-olefin handling guidelines apply: use fume hoods to prevent inhalation, wear nitrile gloves, and avoid contact with oxidizers due to flammability risks. Storage under inert gas (e.g., nitrogen) is advised to prevent peroxide formation . Emergency measures for spills include adsorption with inert materials (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does this compound influence the stereoregularity and thermal properties of ethylene copolymers?

- Answer : As a comonomer in ethylene polymerization, the branched structure of this compound introduces steric constraints that reduce crystallinity, enhancing flexibility and lowering the melting point of the resulting polymer. Isotactic polypropylene synthesized with metallocene catalysts (e.g., bis-cyclopentadienyl titanium) shows improved thermal stability when this compound is incorporated, as evidenced by differential scanning calorimetry (DSC) data . Contradictions in copolymer thermal behavior across studies may arise from variations in catalyst activity or monomer feed ratios.

Q. What challenges exist in quantifying trace impurities in this compound, and how can they be mitigated?

- Answer : Impurities such as residual catalysts (e.g., titanium compounds) or isomerization byproducts (e.g., 3,6-dimethyl-1-heptene) complicate analysis. High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (65:35 v/v, pH 4.6) improves separation efficiency . Method validation requires spiked recovery experiments and comparison with reference standards from authoritative sources like NIST .

Q. How does the steric environment of this compound affect its reactivity in Diels-Alder or hydrogenation reactions?

- Answer : The dimethyl groups at positions 4 and 6 create steric bulk that slows [4+2] cycloaddition kinetics but enhances regioselectivity in hydrogenation. For example, catalytic hydrogenation with palladium-on-carbon preferentially targets the less hindered double-bond region, as shown in deuterium-labeling studies . Contradictory reports on reaction rates may stem from solvent polarity effects or catalyst particle size variations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.